Diethyl sec-butylethylmalonate
Overview
Description
Diethyl sec-butylethylmalonate is an organic compound with the molecular formula C₁₃H₂₄O₄. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl, sec-butyl, and diethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl sec-butylethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl sec-butylethylmalonate undergoes various chemical reactions, including:
Alkylation: As described in the preparation methods, it can be further alkylated to introduce additional substituents.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: 1-bromo-2-methylpropane, methyl iodide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Alkylated Malonates: Products of further alkylation.
Carboxylic Acids: Products of hydrolysis and decarboxylation.
Scientific Research Applications
Diethyl sec-butylethylmalonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl sec-butylethylmalonate involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed from the compound can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Diethyl ethylmalonate
- Diethyl propylmalonate
Uniqueness
Diethyl sec-butylethylmalonate is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other malonates. This uniqueness allows for the synthesis of compounds with specific structural and functional characteristics .
Properties
IUPAC Name |
diethyl 2-butan-2-yl-2-ethylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-6-10(5)13(7-2,11(14)16-8-3)12(15)17-9-4/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFGIKMWBJCRBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018954 | |
Record name | Diethyl sec-butylethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76-71-1 | |
Record name | 1,3-Diethyl 2-ethyl-2-(1-methylpropyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl sec-butylethylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl sec-butylethylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10822 | |
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Record name | Diethyl sec-butylethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl sec-butylethylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.892 | |
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